molecular formula C10H18ClNO2 B1382049 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride CAS No. 196618-71-0

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride

Cat. No.: B1382049
CAS No.: 196618-71-0
M. Wt: 219.71 g/mol
InChI Key: GOTMZPKPZBXMFT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane Framework Topology

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane core , consists of two fused cyclohexane rings sharing three carbon atoms (Figure 1). This bridged bicyclic system imposes significant structural rigidity due to its bridgehead carbons (C2 and C5) and three distinct bridges:

  • A two-carbon bridge between C1 and C4.
  • A two-carbon bridge between C2 and C5.
  • A one-carbon bridge between C7 and the bridgehead carbons.

The bond angles at the bridgehead carbons are constrained to ~96° for the C-C-C bonds, deviating from the tetrahedral geometry of sp³-hybridized carbons. This distortion generates angle strain , which influences the compound’s reactivity and stereochemical behavior. The norbornane framework’s rigidity is critical for maintaining spatial arrangements of functional groups in applications such as chiral ligands or bioactive molecules.

Table 1: Key structural parameters of the bicyclo[2.2.1]heptane framework

Parameter Value Source
Bridge lengths (C1–C4) 1.54 Å (typical C–C bond)
Bridgehead bond angle 96°
Torsional strain ~6 kcal/mol

Functional Group Configuration: Aminomethyl and Acetic Acid Moieties

The compound features two functional groups attached to the bridgehead carbon (C2):

  • Aminomethyl group (-CH₂NH₂) : Positioned at C2, this group contributes basicity to the molecule. The primary amine can participate in hydrogen bonding and protonation-deprotonation equilibria.
  • Acetic acid moiety (-CH₂COOH) : Located on the same bridgehead carbon, the carboxylic acid group introduces acidity and polarity.

The proximity of these groups creates a zwitterionic potential in aqueous environments, though the hydrochloride salt form stabilizes the protonated amine. The SMILES string (C1CC2CC1CC2(CC(=O)O)CN.Cl) and InChIKey (WLUPKNBWJNPXCK-UHFFFAOYSA-N) confirm the connectivity.

Spatial arrangement :

  • The aminomethyl group adopts an exo configuration relative to the longer bridge (C1–C4).
  • The acetic acid moiety occupies an endo position, oriented toward the concave face of the norbornane system.

Protonation States and Hydrochloride Salt Formation

The compound exists as a hydrochloride salt, with the aminomethyl group protonated to form -CH₂NH₃⁺ and a chloride counterion. Key protonation equilibria include:

  • Amine group : pKa ≈ 9–10 (typical for aliphatic amines).
  • Carboxylic acid : pKa ≈ 4–5.

At physiological pH (7.4):

  • The amine remains protonated (-NH₃⁺).
  • The carboxylic acid is deprotonated (-COO⁻).

Table 2: Protonation states under varying pH conditions

pH Range Amine Group Carboxylic Acid
<4 -NH₃⁺ -COOH
4–9 -NH₃⁺ -COO⁻
>9 -NH₂ -COO⁻

The hydrochloride salt enhances aqueous solubility (>100 mM in water), critical for biological applications.

Stereochemical Considerations in the Norbornane Core

The bicyclo[2.2.1]heptane framework imposes strict stereochemical constraints:

  • Endo-exo isomerism : Functional groups adopt distinct orientations:
    • Endo : Groups directed toward the concave face of the norbornane system.
    • Exo : Groups oriented outward.
  • Bridgehead substituents : The C2 bridgehead carbon hosts both functional groups, creating a chiral center .

Stereochemical outcomes :

  • The aminomethyl group’s exo configuration minimizes steric clashes with the acetic acid moiety.
  • Endo-oriented substituents experience increased van der Waals interactions with the norbornane core, stabilizing certain conformers.

Impact on reactivity :

  • Exo amines exhibit higher nucleophilicity due to reduced steric hindrance.
  • Endo carboxylic acids participate in intramolecular hydrogen bonding, altering solubility profiles.

Properties

IUPAC Name

2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-6-10(5-9(12)13)4-7-1-2-8(10)3-7;/h7-8H,1-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTMZPKPZBXMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196618-71-0
Record name 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.2.1]heptane ring system can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the bicyclic compound.

    Acetic Acid Derivatization: The resulting aminomethyl-bicyclic compound is then reacted with bromoacetic acid to form the acetic acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium halides (NaX), alkoxides (RO-)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules due to its rigid bicyclic structure.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for precise binding to these targets, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 141.0 Ų ([M-H]⁻) to 151.2 Ų ([M+NH₄]⁺), indicating moderate molecular size and polarity .
  • Molecular Weight : 183.12538 (free base), 219.71 (hydrochloride, based on analogous compounds in ).

Comparison with Structurally Similar Compounds

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic Acid Hydrochloride

Molecular Formula: C₁₀H₁₈ClNO₂ Key Differences:

  • Propanoic Acid Chain: Replaces the acetic acid group, increasing chain length and hydrophobicity.
  • Molecular Weight : 219.71 vs. 219.71 (target compound hydrochloride).
    Implications :
  • Altered pharmacokinetics due to increased lipophilicity .

[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride

Molecular Formula: C₆H₁₂ClNO₂ Key Differences:

  • Simpler Structure : Lower molecular weight (165.62 vs. ~219.71) and fewer carbon atoms.
    Implications :
  • Higher solubility in aqueous media but reduced rigidity compared to bicycloheptane derivatives .

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride

Molecular Formula: C₂₀H₂₈ClNO₃ Key Differences:

  • Adamantane Core : A bulkier, tricyclic structure compared to bicycloheptane.
  • Implications:

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid

Molecular Formula : C₈H₁₂O₃
Key Differences :

  • Oxygen Atom in Ring : Replaces a CH₂ group with an oxygen, increasing polarity and hydrogen-bonding capacity.
  • Lack of Aminomethyl Group: No basic nitrogen for salt formation. Implications:
  • Higher solubility in polar solvents but reduced stability in acidic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features CCS (Ų) [M+H]⁺
Target Compound Hydrochloride C₁₀H₁₇ClNO₂ ~219.71 Bicycloheptane, aminomethyl, acetic acid 141.8
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic Acid HCl C₁₀H₁₈ClNO₂ 219.71 Propanoic acid chain N/A
[1-(Aminomethyl)cyclopropyl]acetic Acid HCl C₆H₁₂ClNO₂ 165.62 Cyclopropane ring N/A
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid C₈H₁₂O₃ 156.18 Oxygen in bicycloheptane N/A

Biological Activity

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride, a bicyclic compound, has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO2
  • SMILES Notation : C1CC2CC1CC2(CC(=O)O)CN
  • InChIKey : WLUPKNBWJNPXCK-UHFFFAOYSA-N

The compound features a bicyclic structure that may influence its interaction with biological targets, particularly in the central nervous system.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential neuropharmacological effects. Research indicates that compounds with similar bicyclic structures can act on various neurotransmitter systems.

The compound is hypothesized to interact with orexin receptors, which are involved in regulating arousal, appetite, and wakefulness. Orexin receptors have been implicated in various disorders such as narcolepsy and obesity, suggesting that this compound could have therapeutic potential in these areas .

Case Studies

  • Orexin Receptor Antagonism : A study on related bicyclic compounds demonstrated their efficacy as orexin receptor antagonists, which could lead to novel treatments for sleep disorders and obesity .
  • Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit neuroprotective properties, potentially mitigating neurodegenerative diseases by modulating excitotoxicity pathways .

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+184.13321141.8
[M+Na]+206.11515147.6
[M+NH4]+201.15975151.2
[M+K]+222.08909145.0
[M-H]-182.11865141.0

This table illustrates the mass-to-charge ratios and predicted collision cross-sections for various adducts of the compound, which are useful for understanding its behavior in mass spectrometry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., anhydrous environments to prevent hydrolysis, as seen in bicyclo compound reductions in ). Purification steps should include recrystallization or column chromatography, validated via HPLC or NMR (). Monitor stereochemical integrity using chiral columns or optical rotation measurements, especially given the bicyclo framework’s rigid structure ( ).

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1H/13C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals from the bicyclo[2.2.1]heptane core. Compare data with structurally similar compounds (e.g., ’s bicyclo derivatives). Mass spectrometry (HRMS) and IR spectroscopy can validate functional groups (e.g., acetic acid and aminomethyl moieties) ( ).

Advanced Research Questions

Q. What computational strategies optimize the stereoselective synthesis of this bicyclo compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and predict stereochemical outcomes, as demonstrated in ’s reaction path search methods. Pair this with molecular dynamics simulations to assess solvent effects on reaction pathways. Experimental validation via X-ray crystallography or NOESY NMR can resolve ambiguities ( ).

Q. How should researchers address discrepancies in NMR data when characterizing hydrolytic degradation products?

  • Methodological Answer : Conduct stability studies under varying pH ( ) and use LC-MS to identify degradation products. For conflicting NMR assignments, employ spiking experiments with synthetic standards or isotopic labeling (). Cross-reference with databases (e.g., PubChem, ) to confirm fragment structures.

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading) (). Use process analytical technology (PAT) for real-time monitoring (). Statistical tools like Principal Component Analysis (PCA) can identify variability sources ().

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting bioactivity results across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize platform-specific artifacts. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) to cross-validate results ( ). Analyze compound stability under assay conditions to rule out degradation ().

Q. What methodologies resolve contradictions in solubility measurements reported in literature?

  • Methodological Answer : Conduct equilibrium solubility studies using standardized buffers (e.g., PBS pH 7.4, ) and validate via nephelometry or UV-vis spectroscopy. Compare with computational predictions (e.g., COSMO-RS) to identify outliers. Purity assessments (e.g., Karl Fischer titration) are critical to exclude water content effects ( ).

Methodological Frameworks

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

  • Methodological Answer : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and accuracy (spiked recovery 95–105%). Use matrix-matched calibration curves to account for interference (). Include stability tests for autosampler conditions and freeze-thaw cycles ( ).

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in desiccated containers ( ). Conduct accelerated stability studies (40°C/75% RH) to predict shelf life. Lyophilization may enhance stability for hygroscopic hydrochloride salts ().

Tables for Key Data

Parameter Method Key Considerations Reference
Stereochemical purityChiral HPLC or NMRUse columns with cyclodextrin phases for rigid bicyclo systems
Hydrolytic stabilityLC-MS at pH 1–13Monitor degradation products (e.g., free amine)
Solubility in PBSNephelometryExclude colloidal aggregates via dynamic light scattering

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
Reactant of Route 2
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride

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